L-Asparagine tert-butyl ester
CAS No.: 25456-86-4
Cat. No.: VC21539544
Molecular Formula: C8H16N2O3
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25456-86-4 |
|---|---|
| Molecular Formula | C8H16N2O3 |
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | tert-butyl 2,4-diamino-4-oxobutanoate |
| Standard InChI | InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H2,10,11) |
| Standard InChI Key | VLLGKVRQXXHELH-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CC(=O)N)N |
| SMILES | CC(C)(C)OC(=O)C(CC(=O)N)N |
| Canonical SMILES | CC(C)(C)OC(=O)C(CC(=O)N)N |
Introduction
Chemical Structure and Properties
L-Asparagine tert-butyl ester, with the molecular formula C8H16N2O3, is a modified form of the amino acid L-asparagine where the carboxylic acid group is protected by a tert-butyl ester group. This structural modification significantly alters the compound's chemical behavior and applications.
Structural Information
L-Asparagine tert-butyl ester has a molecular weight of 188.22 g/mol . The compound is also known by several synonyms including H-Asn-OtBu, tert-butyl (2S)-2,4-diamino-4-oxobutanoate, and tert-butyl L-asparaginate . Its CAS registry number is 25456-86-4, which serves as its unique identifier in chemical databases .
The IUPAC nomenclature for this compound is tert-butyl 2,4-diamino-4-oxobutanoate, reflecting its chemical structure with precision . The compound's structure consists of the asparagine backbone with the carboxylic acid function protected by a tert-butyl group, which imparts specific chemical properties that are advantageous for its applications.
Chemical Properties
L-Asparagine tert-butyl ester exhibits enhanced stability compared to unprotected L-asparagine, particularly under the conditions commonly employed in peptide synthesis and pharmaceutical formulations. The tert-butyl ester group serves as a protecting group, preventing unwanted reactions at the carboxyl terminus while allowing for controlled chemical modifications at other functional groups.
The compound can exist in its free base form or as a hydrochloride salt (L-Asparagine tert-butyl ester hydrochloride), with the latter offering improved solubility in polar solvents commonly used in laboratory settings . This salt form enhances the compound's utility in various synthetic environments, improving reaction kinetics and yields in peptide synthesis applications .
Applications in Research and Development
L-Asparagine tert-butyl ester has found widespread applications across multiple scientific disciplines due to its unique chemical properties and biological relevance.
Pharmaceutical Development
L-Asparagine tert-butyl ester plays a significant role in pharmaceutical development, particularly in the creation of compounds targeting neurological disorders . This application leverages the compound's relationship to amino acid metabolism, which is crucial in neurological function .
The compound's utility in drug development extends to its ability to enhance drug delivery systems. Some research suggests that the tert-butyl ester modification may improve a compound's ability to cross the blood-brain barrier, making it valuable for developing central nervous system therapeutics .
Biotechnology Applications
In biotechnological settings, L-Asparagine tert-butyl ester aids in the production of recombinant proteins, contributing to enhanced yield and purity . This property is particularly valuable for therapeutic applications where protein purity is paramount .
The compound can also be utilized in the formulation of culture media for cell growth, providing an advantageous environment for cellular proliferation and protein expression . This application highlights the compound's versatility beyond direct chemical synthesis.
Research in Metabolism
L-Asparagine tert-butyl ester serves as an important tool in studies related to amino acid metabolism . Researchers employ this compound to investigate metabolic pathways and their implications in health and disease states . By using this modified form of asparagine, scientists can track specific metabolic processes with greater precision.
The compound also enables the study of enzymatic activity related to asparagine metabolism, providing insights into fundamental biochemical processes that may have clinical relevance .
Comparative Analysis with Related Compounds
Understanding how L-Asparagine tert-butyl ester compares to related compounds provides valuable context for researchers considering its use in various applications.
Comparison with Other Amino Acid Derivatives
The table below compares L-Asparagine tert-butyl ester with its hydrochloride salt form and other related compounds:
| Compound | Molecular Weight (g/mol) | Primary Applications | Key Advantages |
|---|---|---|---|
| L-Asparagine tert-butyl ester | 188.22 | Peptide synthesis, pharmaceutical development | Enhanced stability, controlled reactivity |
| L-Asparagine tert-butyl ester hydrochloride | 224.68 | Peptide synthesis, enhanced solubility applications | Superior solubility in polar solvents, improved reactivity in aqueous environments |
| L-Aspartic acid tert-butyl ester | 189.21 | Peptide synthesis | Different side chain functionality offering alternative reactivity |
This comparative analysis highlights the specific advantages of L-Asparagine tert-butyl ester in particular applications, while also demonstrating how the hydrochloride salt form provides additional benefits in certain research contexts .
Functional Differences
While structurally similar to other protected amino acids, L-Asparagine tert-butyl ester possesses unique functional properties due to its side chain amide group. This functionality influences its behavior in biological systems and its utility in various research applications .
The presence of the tert-butyl ester group specifically affects the compound's:
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Solubility profile in various solvents
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Stability under different reaction conditions
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Reactivity patterns in coupling reactions
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Behavior in biological systems
These functional characteristics distinguish L-Asparagine tert-butyl ester from other amino acid derivatives and inform its specific applications in research and development settings .
Biological Activity and Research Significance
The biological activity of L-Asparagine tert-butyl ester extends beyond its utility as a synthetic building block, offering important insights into fundamental biological processes.
Role in Cancer Research
Research suggests that derivatives of L-asparagine, including its tert-butyl ester form, may have significance in cancer research contexts . Many cancer types exhibit increased dependence on asparagine for survival, making compounds that can modulate asparagine metabolism of particular interest in oncology research .
The compound can potentially be utilized to study asparagine metabolism in cancer cells, allowing researchers to investigate its role in cell growth and proliferation . This application opens avenues for understanding cancer cell biology and potentially developing therapeutic approaches.
Enzymatic Studies
L-Asparagine tert-butyl ester serves as a useful substrate for monitoring the activity of enzymes responsible for asparagine processing, including deamination . This property makes it valuable for understanding protein degradation processes and enzyme kinetics .
By incorporating the compound into peptides or proteins, researchers can track the conversion of protected asparagine to deaminated products, providing insights into enzyme function and potential inhibition strategies .
Current Research Trends and Future Directions
Research involving L-Asparagine tert-butyl ester continues to evolve, with several emerging applications and areas of investigation showing promise.
Advanced Peptide Therapeutics
The compound's role in peptide synthesis positions it as an important component in the development of next-generation peptide therapeutics . As peptide-based drugs gain increasing attention in pharmaceutical research, the demand for reliable and efficient synthetic building blocks like L-Asparagine tert-butyl ester is likely to grow .
Research into novel protection strategies and coupling methodologies that leverage this compound's properties may lead to more efficient synthetic routes for complex peptides with therapeutic potential .
Metabolic Research Applications
The utility of L-Asparagine tert-butyl ester in metabolic research is an area with significant growth potential . As our understanding of amino acid metabolism in various disease states advances, compounds that can serve as tools for studying these processes become increasingly valuable .
Future research may explore how modified forms of asparagine, including the tert-butyl ester, can illuminate specific metabolic pathways involved in conditions ranging from cancer to neurological disorders .
Cosmetic Applications
Emerging research suggests potential applications for L-Asparagine tert-butyl ester in cosmetic formulations . The compound's properties may be leveraged to improve skin hydration and texture, making it relevant to the personal care industry . This represents a novel application area that may see increased investigation in coming years.
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